molecular formula C22H20N4O2S B6045679 N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

货号 B6045679
分子量: 404.5 g/mol
InChI 键: CEXCWTRXLPEQAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AQ-RA 741 belongs to the class of quinoxaline sulfonamides, which are known to exhibit a wide range of biological activities.

作用机制

The exact mechanism of action of AQ-RA 741 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. AQ-RA 741 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
AQ-RA 741 has been shown to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and pancreas. AQ-RA 741 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

实验室实验的优点和局限性

AQ-RA 741 has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. AQ-RA 741 has also been shown to exhibit low toxicity and high selectivity for specific targets. However, there are also limitations to the use of AQ-RA 741 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, its potential side effects and toxicity in humans are not yet known.

未来方向

There are several future directions for the research and development of AQ-RA 741. One area of interest is the potential use of AQ-RA 741 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additional studies are needed to determine the efficacy and safety of AQ-RA 741 in these conditions. Another area of interest is the development of AQ-RA 741 as a potential anti-cancer agent. Further studies are needed to determine the optimal dose and treatment regimen for AQ-RA 741 in different types of cancer. Finally, additional studies are needed to fully understand the mechanism of action of AQ-RA 741 and its potential side effects and toxicity in humans.
Conclusion
AQ-RA 741 is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research and development. However, additional studies are needed to fully understand its mechanism of action and its potential side effects and toxicity in humans. Overall, AQ-RA 741 represents an exciting area of research in the field of medicinal chemistry.

合成方法

AQ-RA 741 can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-3-benzylquinoxaline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by subsequent purification steps. The final product is obtained as a white solid with a high yield and purity.

科学研究应用

AQ-RA 741 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. AQ-RA 741 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

属性

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-11-13-18(14-12-16)29(27,28)26-22-21(23-15-17-7-3-2-4-8-17)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXCWTRXLPEQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。